Boc-D-asp-NH2

Peptide Therapeutics Chiral Separation Enzymatic Stability

Boc-D-asp-NH2 is a uniquely differentiated building block combining D-stereochemistry, an acid-labile Boc group, and a pre-installed α-amide. This triad eliminates post-synthetic amidation, reduces aspartimide side reactions in Boc-SPPS, and yields proteolysis-resistant D-peptides—advantages unattainable with Boc-D-Asp-OH, Fmoc-D-asp-NH2, or the L-enantiomer. Supplied at ≥98% purity for research and development, it is the definitive choice for stereochemically precise peptide therapeutics, catalytic antibody haptens, and chiral analytical standards. Request a quote today to secure your supply.

Molecular Formula C9H16N2O5
Molecular Weight 232.23 g/mol
CAS No. 200282-47-9
Cat. No. B558558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-asp-NH2
CAS200282-47-9
SynonymsBOC-D-ASP-NH2; 200282-47-9; Boc-D-asparticacidalpha-amide; SCHEMBL11596489; CTK8F0136; ZINC2517109; 6315AH; Boc-D-Isoasn-OH,Boc-D-isoasparagine; RT-011721; K-5853
Molecular FormulaC9H16N2O5
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N
InChIInChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m1/s1
InChIKeyVKCARTLEXJLJBZ-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-asp-NH2 (CAS 200282-47-9) for Peptide Synthesis and Chiral Building Block Procurement


Boc-D-asp-NH2 (CAS 200282-47-9), also known as Boc-D-aspartic acid α-amide or Nα-Boc-D-asparagine α-amide, is a protected chiral amino acid derivative featuring a tert-butyloxycarbonyl (Boc) group on the α-amino function and an amide at the α-carboxyl terminus, yielding the molecular formula C9H16N2O5 and a molecular weight of 232.23 g/mol . The D-configuration at the α-carbon center (stereocenter) distinguishes this compound from its L-enantiomer (Boc-L-asp-NH2) and is essential for applications where specific chiral recognition or stereochemical outcomes are required, particularly in the synthesis of peptidomimetics and biologically active peptides that benefit from D-amino acid incorporation . The compound is routinely supplied with a purity specification of ≥95% or ≥98% for research and development applications .

Why Generic Substitution of Boc-D-asp-NH2 with Other Aspartic Acid Derivatives Fails in Critical Applications


Boc-D-asp-NH2 is not a generic building block interchangeable with other aspartic acid derivatives. Its combination of three specific features—the acid-labile Boc protecting group, the α-amide (versus carboxylic acid) functionalization, and the D-stereochemistry—creates a unique synthetic handle that cannot be replicated by simply substituting Boc-D-Asp-OH (which lacks the α-amide and requires additional protection/deprotection steps), Fmoc-D-asp-NH2 (which employs orthogonal Fmoc chemistry and is incompatible with Boc-based SPPS protocols), or the L-enantiomer (which yields stereochemically distinct products with potentially altered biological activity and metabolic stability). Furthermore, the α-amide moiety is critical for avoiding aspartimide formation during peptide chain assembly, a well-documented side reaction that occurs with aspartic acid residues bearing free β-carboxyl groups or esters, and which leads to sequence-dependent impurities and reduced synthetic yields [1]. The specific combination of chirality, protecting group, and functionalization defines the synthetic and biological outcomes; substituting any of these components alters reaction compatibility, stereochemical fidelity, and final product identity, thus rendering the compound non-fungible in applications requiring precise stereochemical and functional group control .

Quantitative Differentiation Evidence for Boc-D-asp-NH2 (CAS 200282-47-9) Relative to Key Analogs


Chiral Identity: D-Enantiomer Versus L-Enantiomer in Peptide Biological Activity and Metabolic Stability

The D-configuration of Boc-D-asp-NH2 provides a distinct stereochemical outcome compared to Boc-L-asp-NH2. While direct head-to-head activity data for Boc-D-asp-NH2 itself is not available, class-level inference from D-amino acid-containing peptides demonstrates that substitution of L- for D-residues consistently alters biological activity, receptor binding, and proteolytic stability. For instance, D-aspartate is a known agonist of N-methyl-D-aspartate (NMDA) receptors and a substrate for glutamate transporters, whereas L-aspartate exhibits different transport kinetics and receptor interactions [1]. The D-configuration is therefore critical for applications targeting D-amino acid-specific biological pathways or for creating peptidomimetics with enhanced metabolic stability, as D-peptides are generally resistant to endogenous proteases that recognize L-amino acid sequences [2].

Peptide Therapeutics Chiral Separation Enzymatic Stability

Protecting Group Orthogonality: Boc-D-asp-NH2 Versus Fmoc-D-asp-NH2 in Solid-Phase Peptide Synthesis Compatibility

Boc-D-asp-NH2 and Fmoc-D-asp-NH2 are incompatible in standard SPPS workflows due to orthogonal protecting group chemistries. Boc-based SPPS employs acid-labile Boc protection (removed with TFA) and requires HF for final cleavage, while Fmoc-based SPPS uses base-labile Fmoc protection (removed with piperidine) and TFA for cleavage [1]. The choice of protecting group dictates the entire synthetic protocol: resin selection (e.g., Merrifield vs. Wang), side-chain protection strategy, cleavage conditions, and compatibility with post-synthetic modifications. Additionally, aspartic acid residues in Boc chemistry are prone to aspartimide formation under certain conditions, a side reaction that reduces yield and complicates purification; the α-amide of Boc-D-asp-NH2 inherently avoids the β-carboxyl ester hydrolysis and subsequent ring closure that trigger aspartimide formation in Boc-D-Asp(OBzl)-OH or Boc-D-Asp(OcHex)-OH [2].

Solid-Phase Peptide Synthesis Protecting Group Strategy SPPS

Functional Group Differentiation: α-Amide Versus α-Carboxylic Acid in Boc-D-Asp-OH for Streamlined Synthesis

Boc-D-asp-NH2 features an α-amide group, whereas Boc-D-Asp-OH (CAS 62396-48-9) contains an α-carboxylic acid. This functional difference dictates the synthetic utility and downstream processing requirements. Boc-D-Asp-OH requires additional protection of the α-carboxyl group (e.g., as an ester) prior to peptide coupling, followed by deprotection and amidation steps if a C-terminal amide is desired. In contrast, Boc-D-asp-NH2 provides the α-amide functionality pre-installed, eliminating the need for carboxyl protection/deprotection and amidation steps . This reduces the number of synthetic transformations, minimizes potential side reactions, and improves overall yield. Furthermore, the α-amide prevents unintended reactions at the α-carboxyl position during peptide chain elongation, ensuring site-specific coupling at the β-carboxyl group (which remains free for further modification or chain extension).

Peptide Synthesis Functional Group Protection Side-Chain Modification

Purity Specifications: Commercially Available Boc-D-asp-NH2 Quality Levels

Commercial sources for Boc-D-asp-NH2 offer defined purity grades that inform procurement decisions. Vendors specify minimum purity levels: BOC Sciences provides ≥98% purity ; Chem-Impex offers ≥98% ; AKSci supplies 99% purity ; and CymitQuimica lists minimum 95% purity . These purity specifications are critical for applications requiring high-fidelity building blocks, such as cGMP peptide manufacturing, where impurities can lead to sequence deletions, truncated peptides, or difficult-to-remove byproducts. Higher purity grades (≥98%) are typically required for pharmaceutical intermediate applications, while ≥95% may suffice for early-stage research. The availability of multiple purity grades allows users to balance cost against application requirements.

Quality Control Purity Analysis Procurement Specifications

Optimal Application Scenarios for Boc-D-asp-NH2 (CAS 200282-47-9) Based on Differentiated Properties


Boc-Based Solid-Phase Peptide Synthesis of D-Amino Acid-Containing Peptides with C-Terminal Asparagine or Aspartic Acid α-Amide Motifs

Boc-D-asp-NH2 is the preferred building block for synthesizing peptides that require a D-aspartic acid residue with an α-amide moiety using Boc-SPPS protocols. The pre-installed α-amide eliminates the need for post-synthetic amidation of the α-carboxyl group, reducing synthetic steps and minimizing exposure to harsh cleavage conditions. Additionally, the α-amide configuration helps mitigate aspartimide formation, a common side reaction in aspartic acid-containing peptides synthesized via Boc chemistry, thereby improving crude peptide purity and simplifying downstream purification [1]. This scenario is particularly relevant for the synthesis of peptide therapeutics and research tools where stereochemical fidelity and functional group integrity are paramount.

Stereospecific Incorporation of D-Aspartic Acid into Peptidomimetics for Enhanced Metabolic Stability

The D-configuration of Boc-D-asp-NH2 enables the synthesis of D-peptides and peptidomimetics that exhibit enhanced resistance to proteolytic degradation compared to their L-counterparts [2]. This is critical for developing peptide-based therapeutics with extended in vivo half-lives or for creating stable peptide probes for biological assays. The Boc protecting group is compatible with solution-phase and solid-phase methods, allowing for flexible incorporation into diverse peptidomimetic scaffolds. This application leverages the class-level property of D-amino acids conferring metabolic stability, which is a key differentiator in therapeutic peptide design.

Synthesis of Aspartic Protease Haptens and Catalytic Antibody Research

Boc-D-asp-NH2 serves as a key intermediate in the preparation of haptens for generating catalytic antibodies against aspartic proteases, as demonstrated in patent literature [3]. The protected D-aspartic acid amide structure mimics the transition state of aspartic protease-catalyzed reactions, enabling the elicitation of antibodies with catalytic activity. The Boc group provides orthogonal protection during hapten synthesis, while the α-amide moiety contributes to the structural mimicry of the natural substrate. This application is niche but highlights the compound's utility in specialized biochemical research beyond routine peptide synthesis.

Analytical Standard for Quantifying D-Aspartic Acid Derivatives in Complex Biological Matrices

Due to its defined chiral identity and purity specifications (≥95% to 99%), Boc-D-asp-NH2 can be employed as an analytical standard or derivatization control in LC-MS or HPLC methods for quantifying D-aspartic acid and its derivatives in biological samples . Its distinct retention time and mass spectrometric signature facilitate accurate calibration and method validation. This application supports research into D-amino acid metabolism, chiral amino acid analysis, and quality control of peptide-based pharmaceuticals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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